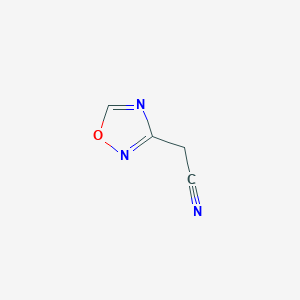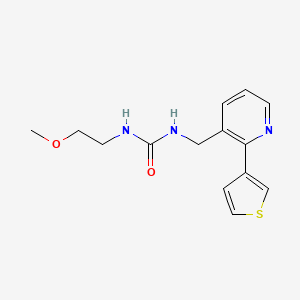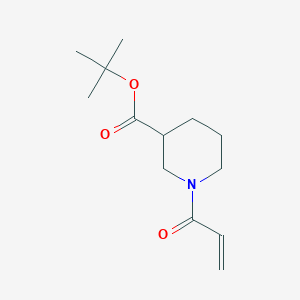
N-(2-cyanophenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide, also known as S63845, is a small molecule inhibitor that has shown promising results in the treatment of cancer. It specifically targets the Mcl-1 protein, which is known to be a key factor in the survival of cancer cells.
Applications De Recherche Scientifique
Enzyme Inhibition
- Carbonic Anhydrase Inhibitors : Compounds similar to N-(2-cyanophenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide have been investigated for their potential to inhibit carbonic anhydrases, which are enzymes critical for various physiological processes. Aromatic sulfonamides have shown to exhibit inhibitory activity against multiple carbonic anhydrase isoforms, demonstrating their potential in therapeutic applications (Supuran, Maresca, Gregáň, & Remko, 2013; Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).
Chemical Synthesis
- Novel Heterocyclic Compounds : The compound and its derivatives have been used in the synthesis of new heterocyclic structures. For example, the reaction of N-(2-cyanophenyl)benzimidoyl chloride with thioamides led to the creation of diverse cyclic products, showcasing the versatility of this chemical scaffold in synthesizing new molecules with potential biological activities (Fathalla & Pazdera, 2002).
Anion Detection
- Fluoride Anion Detection : Certain benzamide derivatives exhibit a color transition in response to fluoride anions, making them useful for the colorimetric detection of fluoride in solutions. This property is attributed to the deprotonation-enhanced intramolecular charge transfer mechanism, indicating the potential of these compounds in environmental monitoring and safety applications (Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020).
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-24(18-8-3-2-4-9-18)28(26,27)19-13-11-16(12-14-19)21(25)23-20-10-6-5-7-17(20)15-22/h5-7,10-14,18H,2-4,8-9H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPWNSLAPPHZMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2828935.png)

![(1R,2R)-2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2828937.png)
![3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2828938.png)
![(NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B2828940.png)


![[2-(4-Butylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2828947.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2828948.png)
![9-(4-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2828949.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2828950.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-nitrobenzamide](/img/structure/B2828951.png)
